![molecular formula C14H16ClNO2 B2986756 N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide CAS No. 2305551-13-5](/img/structure/B2986756.png)
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide, also known as CPMEP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CPMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various neurological disorders.
Aplicaciones Científicas De Investigación
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been extensively studied for its potential applications in various fields. In neuroscience, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been used as a tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been used in preclinical studies to evaluate its efficacy as a treatment for these disorders.
Mecanismo De Acción
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various neurological disorders. By blocking the activity of mGluR5, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is its selectivity for mGluR5, which allows for specific modulation of the receptor without affecting other receptors. However, N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has a short half-life, which limits its use in long-term studies. N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide is also relatively expensive compared to other mGluR5 antagonists.
Direcciones Futuras
There are several future directions for the study of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. One direction is to optimize the synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide to improve its yield and purity. Another direction is to evaluate the efficacy of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide as a treatment for various neurological disorders in clinical trials. Additionally, the development of new mGluR5 antagonists with improved pharmacokinetic properties could lead to the discovery of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypropanal in the presence of a catalyst to form the corresponding oxolane. The oxolane is then reacted with propargylamine to form N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide. The synthesis of N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)16-14(7-8-18-10-14)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTWFUOQEGSZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


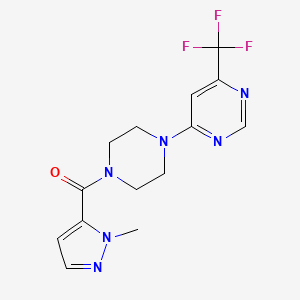
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)

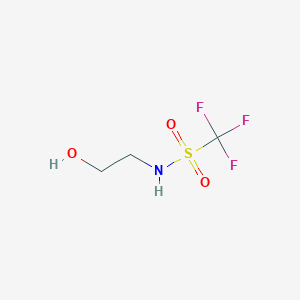

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)
![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
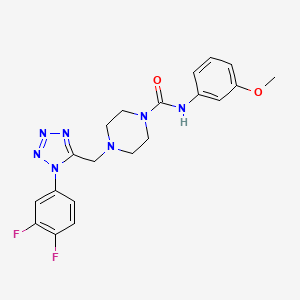
![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
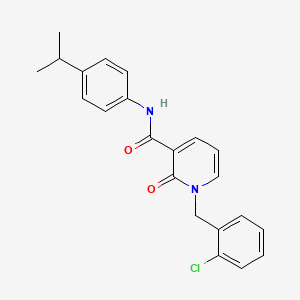
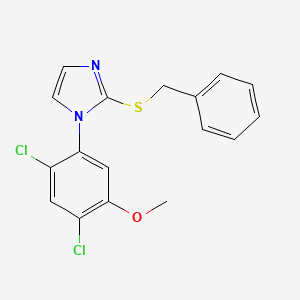
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)